![molecular formula C18H29BN2O3 B2664887 Urea,N-(1,1-dimethylethyl)-N'-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- CAS No. 2246885-97-0](/img/structure/B2664887.png)
Urea,N-(1,1-dimethylethyl)-N'-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea,N-(1,1-dimethylethyl)-N’-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a complex organic compound that features a urea backbone with a tert-butyl group and a boronic ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea,N-(1,1-dimethylethyl)-N’-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- typically involves the following steps:
Formation of the Boronic Ester: The boronic ester moiety can be synthesized through the reaction of 2-methyl-4-bromophenylboronic acid with pinacol in the presence of a base such as potassium carbonate.
Urea Formation: The urea backbone is formed by reacting tert-butyl isocyanate with an amine derivative of the boronic ester. This reaction is usually carried out in an inert atmosphere to prevent moisture interference.
Coupling Reaction: The final step involves coupling the urea derivative with the boronic ester under mild conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.
Reduction: The compound can be reduced under specific conditions to modify the urea or boronic ester groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an inert solvent.
Substitution: Halogenating agents or nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Modified urea derivatives.
Substitution: Functionalized phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound is used as a building block for the construction of more complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Biology
The compound’s ability to form stable complexes with diols makes it useful in the development of sensors and diagnostic tools. It can be employed in the detection of sugars and other biologically relevant molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as enzyme inhibitors or as part of drug delivery systems. The boronic ester group can interact with biological targets, providing a basis for therapeutic applications.
Industry
In materials science, this compound can be used in the synthesis of polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which Urea,N-(1,1-dimethylethyl)-N’-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- exerts its effects involves the interaction of its boronic ester group with diols and other nucleophiles. This interaction can lead to the formation of stable complexes, which are crucial in its applications in sensing and catalysis. The urea backbone can also participate in hydrogen bonding, further influencing its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the urea and tert-butyl groups, making it less versatile in certain applications.
N-tert-Butylurea: Does not contain the boronic ester group, limiting its use in cross-coupling reactions.
Pinacolborane: Contains the boronic ester group but lacks the urea backbone, affecting its stability and reactivity.
Uniqueness
Urea,N-(1,1-dimethylethyl)-N’-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is unique due to its combination of a urea backbone, a tert-butyl group, and a boronic ester moiety. This combination provides a balance of stability, reactivity, and versatility, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-tert-butyl-3-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O3/c1-12-11-13(19-23-17(5,6)18(7,8)24-19)9-10-14(12)20-15(22)21-16(2,3)4/h9-11H,1-8H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOKWGKPFBXVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
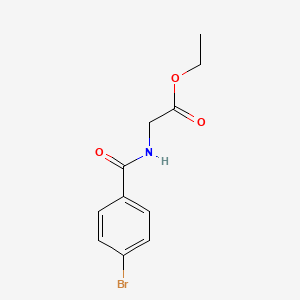
![3-({1-[(2-Chloro-3-methoxyphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2664806.png)
![2-(1,3-Benzodioxol-5-yl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2664807.png)
![[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B2664809.png)
![Ethyl 2-(6-cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2664810.png)
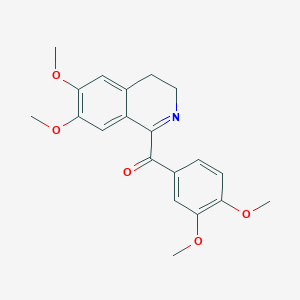
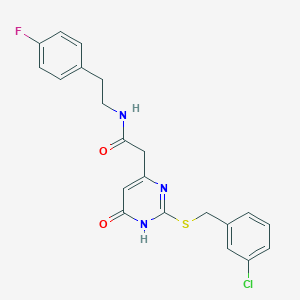
![ethyl 4-(2-((4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)amino)-2-oxoethyl)piperazine-1-carboxylate](/img/structure/B2664814.png)
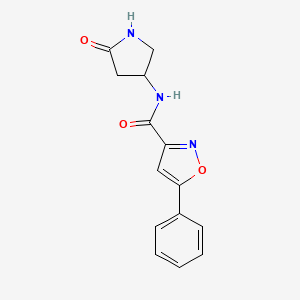
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B2664816.png)

![3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2664818.png)
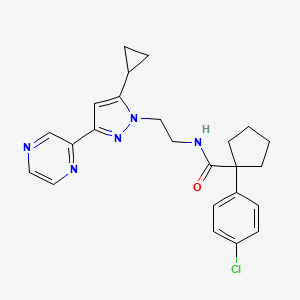
![1-[(2-Bromo-3-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2664825.png)
